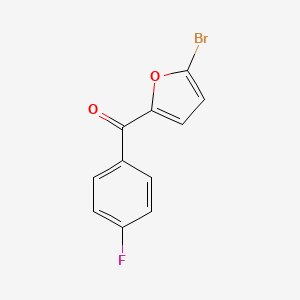

2-Bromo-5-(4-fluorobenzoyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromofuran-2-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQWJESRTXUXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(O2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(4-fluorobenzoyl)furan: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 2-Bromo-5-(4-fluorobenzoyl)furan is a halogenated aryl ketone derivative built upon a furan scaffold. This guide provides a comprehensive technical overview of its core molecular and physical properties, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its potential applications, particularly within the domains of medicinal chemistry and drug development. The strategic combination of the furan ring, a well-established pharmacophore, with bromo- and fluoro-substituted benzoyl moieties, makes this compound a compelling subject for researchers and scientists in the pharmaceutical industry.

Core Molecular and Physicochemical Properties

2-Bromo-5-(4-fluorobenzoyl)furan is a specific organic compound whose properties are derived from its constituent functional groups. While a dedicated CAS number for this exact molecule is not publicly indexed, its properties can be reliably predicted based on its structure.

Molecular Structure:

The molecule consists of a furan ring brominated at the 2-position and acylated at the 5-position with a 4-fluorobenzoyl group.

Data Summary:

| Property | Value |

| Chemical Formula | C₁₁H₆BrFO₂ |

| Molecular Weight | 285.07 g/mol |

| IUPAC Name | (5-Bromo-2-furyl)(4-fluorophenyl)methanone |

| Physical State | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO; poor solubility in water is predicted.[1] |

Synthesis via Electrophilic Aromatic Substitution

The most logical and established method for synthesizing 2-Bromo-5-(4-fluorobenzoyl)furan is the Friedel-Crafts acylation.[2] This class of reaction is a cornerstone of organic chemistry for attaching acyl groups to aromatic rings.[3] The electron-rich nature of the furan ring makes it a suitable substrate for this electrophilic aromatic substitution.[4]

Causality of Experimental Choices

-

Reactants : The synthesis utilizes 2-bromofuran as the aromatic substrate and 4-fluorobenzoyl chloride as the acylating agent. 2-bromofuran is chosen because the bromine atom is a deactivating but ortho-para directing group. In the context of the furan ring, this directs the incoming electrophile to the C5 position. 4-fluorobenzoyl chloride is a reactive acyl halide that provides the desired benzoyl moiety.

-

Catalyst : A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is required. The Lewis acid coordinates with the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion. This acylium ion is the active electrophile that attacks the furan ring. A stoichiometric amount of the catalyst is necessary because the product, an aryl ketone, can form a stable complex with the Lewis acid.[5]

-

Solvent : An inert, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is ideal. These solvents do not react with the Lewis acid catalyst or the highly reactive intermediates.

-

Temperature Control : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. This helps to minimize potential side reactions.

Visualization of Synthesis Workflow

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Setup : To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cooling : Cool the stirred suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride : Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel. Stir for 15 minutes to allow for complex formation.

-

Addition of Furan Substrate : Dissolve 2-bromofuran (1.0 equivalent) in a small amount of dry dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-Bromo-5-(4-fluorobenzoyl)furan.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Bromo-5-(4-fluorobenzoyl)furan make it a compound of significant interest in medicinal chemistry. The furan ring is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds, including approved drugs.[6]

The Furan Scaffold: A Versatile Pharmacophore

Furan derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8] The furan nucleus is a key component in drugs like nitrofurantoin (an antibiotic) and ranitidine (an anti-ulcer agent).[8][9] Its ability to act as a bioisostere for phenyl rings allows for modulation of steric and electronic properties, which can enhance drug-receptor interactions and improve bioavailability.[10]

Role of Benzoyl and Halogen Moieties

The benzoyl group is also a common feature in many bioactive molecules.[11] For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been investigated as potential dual-mechanism drugs for cancer treatment.[12][13] The presence of halogen atoms (bromine and fluorine) can significantly influence a molecule's pharmacokinetic properties. Fluorine, in particular, is often introduced to block metabolic oxidation sites, increase binding affinity, and improve membrane permeability.

The combination of these structural features suggests that 2-Bromo-5-(4-fluorobenzoyl)furan could serve as a valuable intermediate or lead compound in the development of novel therapeutic agents.[14]

Visualization of a Drug Discovery Workflow

The development of a new therapeutic agent from a lead compound like 2-Bromo-5-(4-fluorobenzoyl)furan follows a structured pipeline.

Caption: General workflow for lead optimization in drug discovery.

Conclusion

2-Bromo-5-(4-fluorobenzoyl)furan is a synthetically accessible compound with significant potential as a building block in medicinal chemistry. Its molecular architecture, combining the pharmacologically significant furan ring with halogenated benzoyl functionalities, provides a robust platform for the design and synthesis of novel therapeutic agents. The established principles of Friedel-Crafts acylation offer a reliable route to its production, enabling further investigation into its biological activities and its utility in the ongoing search for new and effective drugs.

References

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-134. Retrieved from [Link][7]

-

Manchare, A. M., & Kanawade, P. P. (n.d.). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Retrieved from [Link][8]

-

BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. Retrieved from [Link][9]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link][10]

-

Singh, N., & Gupta, R. K. (2016). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry, 9(3), 113. Retrieved from [Link]

-

Sinofi Ingredients. (n.d.). Buy Bulk - 2-Acetylfuran | Manufacturer-Supplier. Retrieved from [Link][4]

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

-

American Elements. (n.d.). 2-(4-bromobenzoyl)furan. Retrieved from [Link]

-

Ibrar, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6236. Retrieved from [Link][11]

-

Technology Networks. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Retrieved from [Link][12]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][3]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link][5]

-

ResearchGate. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Retrieved from [Link][13]

-

National Center for Biotechnology Information. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][2]

-

PubChem. (n.d.). 2-Bromo-5-nitrofuran. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link][1]

-

PubChem. (n.d.). 2-Bromo-5-fluoropyrimidine. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Buy Bulk - 2-Acetylfuran | Manufacturer-Supplier [sinofoodsupply.com]

- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. wisdomlib.org [wisdomlib.org]

- 9. biojournals.us [biojournals.us]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. technologynetworks.com [technologynetworks.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

Technical Guide: Solubility Profile & Handling of 2-Bromo-5-(4-fluorobenzoyl)furan

Executive Summary

2-Bromo-5-(4-fluorobenzoyl)furan (CAS: 500365-83-3) is a halogenated heteroaromatic ketone widely utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural duality—comprising an electron-rich furan ring and an electron-deficient fluorophenyl moiety—dictates a specific solubility profile governed by

This guide provides a definitive solubility landscape for researchers, moving beyond basic "soluble/insoluble" labels to provide actionable protocols for synthesis, purification, and recrystallization.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility effectively, one must understand the molecular forces at play.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (approx. 269.07 g/mol ) suggests solid state at RT. | |

| Structural Features | Furan core, 4-Fluorobenzoyl, 2-Bromo | Lipophilic . Lacks H-bond donors (no -OH, -NH). Possesses H-bond acceptors (C=O, F, O-furan). |

| LogP (Predicted) | ~3.2 - 3.8 | Highly soluble in non-polar to moderately polar organic solvents; insoluble in water. |

| Dipole Moment | Moderate | The carbonyl and C-F bond create a dipole, favoring polar aprotic solvents (DMSO, DMF). |

Mechanism of Solvation

-

Aprotic Polar Solvents (DMSO, DMF): Solvate via strong dipole-dipole interactions.

-

Chlorinated Solvents (DCM, CHCl3): Excellent solvency due to dispersion forces and lack of competing H-bonding networks.

-

Protic Solvents (Alcohols): Poor solvency at room temperature due to the compound's inability to donate H-bonds, but solubility increases significantly with heat (entropy-driven).

Solubility Landscape

The following data categorizes solvents based on their utility for specific experimental stages: Reaction , Workup , and Crystallization .

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating (RT) | Application Context |

| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal reaction solvent; standard for extraction. |

| Chloroform ( | High | Alternative to DCM; good for NMR analysis. | |

| Polar Aprotic | DMSO | Very High | Stock solutions for biological assays (up to 50 mM). |

| DMF | Very High | High-temp reactions; difficult to remove (high BP). | |

| THF | High | Standard reaction solvent; ensure anhydrous to prevent hydrolysis. | |

| Ethyl Acetate | Moderate-High | Excellent for silica column elution and extraction. | |

| Polar Protic | Ethanol (EtOH) | Low (High when hot) | Primary choice for recrystallization. |

| Methanol (MeOH) | Low (High when hot) | Alternative recrystallization solvent. | |

| Non-Polar | Hexanes / Heptane | Insoluble | Antisolvent for precipitation/crystallization. |

| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on experimental stage.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: Removing non-polar impurities or colored byproducts.

-

Preparation: Place crude 2-Bromo-5-(4-fluorobenzoyl)furan (1.0 g) in a 50 mL Erlenmeyer flask.

-

Solvent Addition: Add absolute Ethanol (EtOH) (approx. 5-10 mL).

-

Heating: Heat the mixture to boiling (

) on a hot plate with magnetic stirring.-

Note: If the solid does not dissolve completely, add EtOH in 1 mL increments until a clear solution is obtained.

-

-

Hot Filtration (Optional): If insoluble particles remain (dust/inorganics), filter the hot solution through a pre-warmed glass funnel.

-

Cooling: Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb.

-

Optimization: Once at RT, place in an ice bath (

) for 1 hour to maximize yield.

-

-

Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold (

) Ethanol. -

Drying: Dry under high vacuum at

for 4 hours.

Protocol B: Dissolution for Biological Assay

Context: Preparing a stock solution for in vitro testing.

-

Solvent: Use DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric Grade.

-

Concentration: Target 10 mM to 50 mM.

-

Calculation: For 10 mg of compound (MW ~269.07), add approx. 3.71 mL DMSO for a 10 mM solution.

-

-

Procedure:

-

Weigh solid into a glass vial.

-

Add calculated volume of DMSO.

-

Vortex for 30 seconds.

-

Sonicate if necessary (rarely needed for this compound in DMSO).

-

-

Storage: Aliquot and store at

. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.

Synthesis & Reaction Implications[1][2][3][4][5][6][7]

When using 2-Bromo-5-(4-fluorobenzoyl)furan as an intermediate (e.g., in Suzuki coupling at the C-Br position):

-

Solvent Choice: Toluene/Water mixtures or Dioxane/Water are recommended. The compound dissolves well in Toluene or Dioxane, while the water phase solubilizes the inorganic base (

). -

Handling: The electron-withdrawing benzoyl group makes the C-Br bond susceptible to oxidative addition by Palladium catalysts, but also potentially labile to strong nucleophiles at the carbonyl position. Avoid protic solvents (MeOH/EtOH) in basic conditions to prevent side reactions.

Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye).

-

Specific Warning: Halogenated furans can be sensitizers. Handle in a fume hood.

-

Waste Disposal: Dispose of in Halogenated Organic Waste streams. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-(4-fluorobenzoyl)furan Product Detail. Retrieved from

-

PubChem. (2023). Compound Summary: Bromobenzoyl furan derivatives. National Library of Medicine. Retrieved from

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Context: Furan functionalization and solubility of aryl ketones).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Context: Solubility parameters for halogenated aromatics).

Sources

Navigating the Synthesis and Handling of 2-Bromo-5-(4-fluorobenzoyl)furan: A Technical Guide for Researchers

Introduction: A Note on the Compound Identity

For drug development professionals and researchers in medicinal chemistry, novel halogenated furan derivatives represent a frontier of significant interest due to their potential as building blocks in the synthesis of bioactive molecules. This guide focuses on 2-Bromo-5-(4-fluorobenzoyl)furan, a compound of interest in synthetic chemistry.

It is important to note that as of the time of this writing, a specific PubChem Compound Identification (CID) number has not been assigned to 2-Bromo-5-(4-fluorobenzoyl)furan, suggesting it may be a novel or less-documented substance. Consequently, the safety and handling protocols detailed herein are synthesized from the data available for structurally analogous compounds. This approach prioritizes a conservative and safety-first mindset when working with potentially new chemical entities.

Part 1: Chemical Identity and Estimated Physicochemical Properties

The primary identifier for this compound is its systematic IUPAC name: (5-bromo-2-furyl)(4-fluorophenyl)methanone . Its structural formula is C₁₁H₆BrFO₂.

The following table outlines the estimated physicochemical properties, derived from computational models and data from structurally related compounds. These values should be considered provisional and confirmed through empirical testing.

| Property | Estimated Value | Source/Method |

| Molecular Formula | C₁₁H₆BrFO₂ | - |

| Molecular Weight | 285.07 g/mol | Calculated |

| Appearance | Likely a solid (e.g., powder) | Based on related benzoyl and furan compounds |

| Boiling Point | > 300 °C (Predicted) | Based on analogues |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General characteristic of similar aromatic ketones |

Part 2: Inferred Hazard Analysis and Safety Profile

Given the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-5-(4-fluorobenzoyl)furan, a presumptive hazard profile has been constructed based on recurring safety warnings for analogous brominated and fluorinated aromatic compounds. The primary hazards are anticipated to be related to irritation.

Globally Harmonized System (GHS) Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed[2] |

The following diagram illustrates the GHS pictograms that should be prudently associated with this compound.

Caption: Inferred GHS Pictogram for Irritation Hazards.

Part 3: Prudent Laboratory Handling and Storage Protocols

A rigorous and cautious approach to handling is paramount. The following protocols are designed to mitigate the risks identified in the inferred hazard analysis.

Engineering Controls and Personal Protective Equipment (PPE)

The causality for these recommendations is rooted in the potential for the compound to be an irritant and harmful if inhaled or it comes into contact with skin.

-

Chemical Fume Hood : All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood. This is to prevent the inhalation of any fine particulates, which may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

Workflow for Safe Handling

The following workflow diagram outlines the critical steps for safely handling 2-Bromo-5-(4-fluorobenzoyl)furan in a laboratory setting.

Caption: Step-by-step workflow for safe handling of 2-Bromo-5-(4-fluorobenzoyl)furan.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Container : Store in a tightly sealed, clearly labeled container.[2]

-

Environment : Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]

-

Inert Atmosphere : For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, a common precaution for complex organic molecules.

Part 4: First Aid and Emergency Procedures

In the event of exposure, immediate action is critical. The following measures are based on protocols for similar chemical compounds.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[2] |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[2] |

| Spills | For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent followed by soap and water. Ensure adequate ventilation and wear appropriate PPE during cleanup. |

References

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem. [Link]

-

(5-Bromo-2-fluorophenyl)(phenyl)methanone | C13H8BrFO | CID 43160375 - PubChem. [Link]

-

(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Chemsrc. [Link]

-

(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS 915095-85-1 - Home Sunshine Pharma. [Link]

-

(5-Amino-2-bromo-4-fluorophenyl)-phenylmethanone | C13H9BrFNO - PubChem. [Link]

-

(5-Bromo-2-methylphenyl)(4-chlorophenyl)methanone | C14H10BrClO - PubChem. [Link]

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C15H12BrClO2 - PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of SGLT2 Inhibitors Using Furan-Based Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, with a specific focus on leveraging furan-based building blocks. Using the synthesis of Empagliflozin as a primary exemplar, these notes elucidate the strategic incorporation of a tetrahydrofuran moiety, a key structural feature contributing to the pharmacodynamic profile of this class of drugs. We will explore the underlying chemical principles, provide step-by-step protocols for key transformations, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers and professionals in the field of medicinal chemistry and drug development, offering both practical instruction and theoretical insight into the synthesis of this important class of antidiabetic agents.

Introduction: The Strategic Role of the Furan Moiety in SGLT2 Inhibitors

SGLT2 inhibitors, or "gliflozins," have revolutionized the treatment of type 2 diabetes mellitus by promoting urinary glucose excretion through the inhibition of the sodium-glucose cotransporter 2 in the kidneys[1][2]. A key structural feature of many second-generation SGLT2 inhibitors is the C-aryl glucoside core, which provides metabolic stability against gastrointestinal hydrolysis compared to the first-generation O-aryl glucosides like phlorizin[1].

Among the various structural modifications of the aglycone portion of these molecules, the incorporation of a furan or a tetrahydrofuran ring has proven to be a successful strategy. Empagliflozin, a highly potent and selective SGLT2 inhibitor, features a (S)-tetrahydrofuran-3-yloxy group on its distal phenyl ring. This furan-based moiety is not merely a structural placeholder; it plays a crucial role in the molecule's interaction with the SGLT2 transporter and contributes to its overall physicochemical properties. The synthesis of Empagliflozin, therefore, serves as an excellent case study for the strategic use of furan-based building blocks in modern drug synthesis.

Overview of the Synthetic Strategy for Empagliflozin

The synthesis of Empagliflozin can be conceptually divided into two main parts: the construction of the complex aglycone containing the tetrahydrofuran moiety, and the subsequent stereoselective C-glycosylation with a protected glucose derivative.

Caption: Friedel-Crafts acylation step.

Protocol:

-

To a solution of 2-chloro-5-iodobenzoic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride at room temperature to form the acyl chloride in situ.

-

In a separate reaction vessel, suspend aluminum chloride (AlCl₃) in an excess of fluorobenzene, which serves as both reactant and solvent.

-

Cool the suspension to 0-5 °C and slowly add the freshly prepared 2-chloro-5-iodobenzoyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC or HPLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like aqueous isopropanol to yield the desired benzophenone.[3]

Yield: Approximately 94% after recrystallization.[3]

Step 2: Nucleophilic Aromatic Substitution to Introduce the Tetrahydrofuran Moiety

This step involves the formation of the ether linkage between the benzophenone core and the chiral tetrahydrofuran building block.

-

Reaction Principle: A Williamson-type ether synthesis is employed, where the phenoxide, formed by deprotonation of a precursor, displaces a leaving group on the tetrahydrofuran ring, or more commonly in this industrial synthesis, the alkoxide of (S)-3-hydroxytetrahydrofuran displaces a fluoride on the activated aromatic ring.

Protocol:

-

To a solution of (S)-3-hydroxytetrahydrofuran in a polar aprotic solvent such as tetrahydrofuran (THF), add a strong base like potassium tert-butoxide at room temperature to generate the corresponding alkoxide.

-

Add the (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, can be purified by column chromatography or recrystallization.[3]

Yield: High yields are typically reported for this step.

Step 3: Reduction of the Benzophenone to the Diarylmethane

The final step in the aglycone synthesis is the reduction of the ketone carbonyl to a methylene bridge.

-

Reaction Principle: A chemoselective reduction is required that does not affect the other functional groups. Silane-based reducing agents in the presence of a Lewis acid are highly effective for this transformation.[3] The mechanism involves the formation of a benzylic carbocation intermediate which is then reduced by a hydride transfer from the silane.[3]

Protocol:

-

Dissolve the (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone in a suitable solvent like toluene.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃), to the solution.

-

To this mixture, add a silane reducing agent, for example, 1,1,3,3-tetramethyldisiloxane (TMDS) or triethylsilane (Et₃SiH), dropwise at room temperature.

-

Stir the reaction for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Carefully quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

-

The resulting (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can be purified by column chromatography or crystallization to yield the final aglycone intermediate.[3][4]

Yield: Good to excellent yields are generally achieved in this reduction step.

Part B: C-Glycosylation and Final Deprotection

This part describes the crucial C-C bond formation between the aglycone and the glucose moiety.

Step 4: Lithiation and Addition to Protected Gluconolactone

-

Reaction Principle: An organolithium species is generated from the aryl iodide of the aglycone via lithium-halogen exchange. This potent nucleophile then attacks the electrophilic carbonyl of a protected gluconolactone to form a hemiketal intermediate.

Caption: C-Glycosylation via organolithium addition.

Protocol:

-

Dissolve the aglycone, (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, in a dry ethereal solvent such as a mixture of THF and toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a very low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The iodine-lithium exchange is usually rapid.

-

In a separate flask, dissolve a per-silylated gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in dry toluene and cool to -78 °C.

-

Transfer the freshly prepared organolithium solution to the gluconolactone solution via cannula, maintaining the temperature below -70 °C.

-

After stirring for a short period, quench the reaction by adding a solution of methanesulfonic acid in methanol. This step also facilitates the formation of a methyl glycoside from the hemiketal.

Step 5: Stereoselective Reduction of the Hemiketal

-

Reaction Principle: The hemiketal (or its methyl glycoside derivative) is reduced to the final C-glucoside. The use of a trialkylsilane reducing agent in the presence of a Lewis acid provides high stereoselectivity for the desired β-anomer. This is attributed to the kinetic anomeric effect, where the hydride attacks the intermediate oxocarbenium ion preferentially from the axial direction.

Protocol:

-

The crude methoxy-glycoside from the previous step is dissolved in a mixture of solvents such as dichloromethane and acetonitrile.

-

The solution is cooled (e.g., to -10 to 0 °C), and a Lewis acid, typically aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂), is added.

-

Triethylsilane (Et₃SiH) is then added dropwise, and the reaction is allowed to proceed, gradually warming to room temperature.

-

Upon completion, the reaction is quenched with an aqueous solution and the product is extracted.

-

The deprotection of the silyl groups often occurs during the workup, or a separate deprotection step can be performed if necessary.

-

The final product, Empagliflozin, is purified by crystallization to yield a white to off-white solid.[5]

Yield: The combined yield for the C-glycosylation and reduction steps can be around 50-73%.[3][5]

Summary of Yields

| Step | Transformation | Typical Yield |

| 1 | Friedel-Crafts Acylation | ~94% |

| 2 | Nucleophilic Aromatic Substitution | High |

| 3 | Ketone Reduction to Diarylmethane | Very Good |

| 4 & 5 | C-Glycosylation and Stereoselective Reduction | 50-82.5% |

| Overall Yield (illustrative) | ~40-65% |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Conclusion

The synthesis of Empagliflozin demonstrates a sophisticated and efficient approach to constructing complex pharmaceutical molecules. The use of (S)-3-hydroxytetrahydrofuran as a chiral building block is a key strategic element, allowing for the creation of the desired stereochemistry in the final product. The synthetic route highlights several important transformations in modern organic chemistry, including Friedel-Crafts acylation, Williamson-type ether synthesis, organolithium chemistry, and stereoselective reductions. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of this important SGLT2 inhibitor, and the mechanistic discussions provide a deeper understanding of the underlying chemical principles. This knowledge is valuable for researchers involved in the development of new SGLT2 inhibitors and other complex drug molecules.

References

Sources

- 1. SGLT inhibitors as antidiabetic agents: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08706K [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 4. (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 915095-94-2 [chemicalbook.com]

- 5. Update on the Chemistry of Jardiance (Empagliflozin) | Auctores [auctoresonline.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis of 2-Bromo-5-(4-fluorobenzoyl)furan

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(4-fluorobenzoyl)furan. As a key intermediate in various pharmaceutical and materials science applications, optimizing its synthesis is crucial for achieving high purity and yield. This document provides an in-depth experimental protocol, a troubleshooting guide in a direct question-and-answer format, and answers to frequently asked questions to address common challenges encountered in the laboratory.

The primary synthetic route is the Friedel-Crafts acylation of 2-bromofuran with 4-fluorobenzoyl chloride. While theoretically straightforward, this reaction requires careful control due to the inherent acid sensitivity of the furan moiety. Furan and its derivatives are prone to polymerization under harsh acidic conditions, which are typical for many classical Friedel-Crafts reactions.[1] Therefore, the choice of Lewis acid catalyst, solvent, and reaction temperature are critical parameters for success.

Core Synthesis Protocol

This protocol outlines a reliable method for the Friedel-Crafts acylation of 2-bromofuran, optimized to minimize degradation and improve yield.

Reaction Scheme:

Data Presentation: Reactant and Product Properties

Quantitative data for the primary materials are summarized below for ease of reference.

Table 1: Key Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Considerations |

|---|---|---|---|---|

| 2-Bromofuran | C₄H₃BrO | 146.97 | Aromatic Substrate | Purity is critical; can degrade over time. Store under nitrogen. |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | Acylating Agent | Moisture sensitive (lachrymator). Use a fresh or properly stored bottle. |

| Tin(IV) chloride (SnCl₄) | Cl₄Sn | 260.51 | Lewis Acid Catalyst | Highly corrosive and moisture sensitive. Handle under inert atmosphere. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Must be anhydrous. Use a freshly dried solvent from a still or a commercial sealed bottle. |

Table 2: Product Characterization

| Property | Value |

|---|---|

| Product Name | 2-Bromo-5-(4-fluorobenzoyl)furan |

| Molecular Formula | C₁₁H₆BrFO₂ |

| Molecular Weight | 269.07 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Purity Assessment | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |

Experimental Protocol: Step-by-Step Methodology

This procedure requires strict adherence to anhydrous and inert atmosphere techniques.

-

Reaction Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen or argon inlet, and a thermometer.

-

Under a positive pressure of inert gas, add 2-bromofuran (1.0 eq) to anhydrous dichloromethane (DCM). Cool the solution to -10 °C using an ice-salt bath.

-

-

Addition of Catalyst:

-

While stirring, slowly add tin(IV) chloride (SnCl₄, 1.1 eq) to the 2-bromofuran solution via syringe. Maintain the internal temperature below -5 °C. A color change is typically observed.

-

-

Addition of Acylating Agent:

-

Separately, dissolve 4-fluorobenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM and load it into the dropping funnel.

-

Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is complete when the 2-bromofuran spot has been consumed.

-

-

Work-up and Quenching:

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a small amount of 1M HCl to decompose the tin complex.

-

Stir vigorously until all the ice has melted and the mixture has separated into two layers.

-

-

Extraction and Washing:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to yield the pure product.

-

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I isolated no product at all. What went wrong?

-

Possible Cause 1: Catalyst Inactivity. Lewis acids like SnCl₄ or AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the reagents will hydrolyze and deactivate the catalyst, halting the reaction.

-

Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use a high-purity, anhydrous grade of solvent, preferably from a sealed bottle or a solvent purification system. The catalyst should be from a fresh, unopened container or handled under strictly anhydrous conditions.

-

-

Possible Cause 2: Degradation of the Furan Ring. Furan is highly susceptible to acid-catalyzed polymerization, which results in a dark, tarry, and intractable mixture.[1] Using an overly strong Lewis acid or too high a temperature can destroy the starting material.

-

Solution: Strict temperature control is essential. Maintain the temperature below 0 °C throughout the addition of reagents. Using a milder Lewis acid like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) is often preferable to aluminum chloride (AlCl₃) for sensitive substrates like furan.[1]

-

-

Possible Cause 3: Poor Reagent Quality. The starting materials, 2-bromofuran and 4-fluorobenzoyl chloride, may have degraded. 2-bromofuran can be unstable on storage, while 4-fluorobenzoyl chloride can hydrolyze to the unreactive carboxylic acid.

-

Solution: Use freshly distilled 2-bromofuran. Check the purity of the 4-fluorobenzoyl chloride; if it has a strong smell of HCl, it has likely hydrolyzed and should be replaced.

-

Q2: My TLC plate shows multiple spots, and the crude product is a complex mixture. Why?

-

Possible Cause 1: Isomeric Product Formation. While acylation of 2-bromofuran is strongly directed to the 5-position due to electronic and steric effects, minor amounts of other isomers can form under certain conditions.

-

Solution: Adhering to low reaction temperatures minimizes the formation of kinetic side products. A well-controlled, slow addition of the acylating agent is key.

-

-

Possible Cause 2: Polymerization. The formation of a dark, tarry substance that streaks on the TLC plate is a classic sign of furan polymerization.[1]

-

Solution: As detailed in Q1, use milder catalysts and maintain low temperatures. An "inverse addition" protocol, where the 2-bromofuran is added to a pre-complexed mixture of the Lewis acid and acyl chloride at low temperature, can sometimes mitigate this issue by keeping the concentration of unreacted, acid-activated furan low.

-

Q3: The reaction starts but stalls, leaving a significant amount of starting material even after several hours. What should I do?

-

Possible Cause 1: Insufficient Catalyst. The product, a ketone, is also a Lewis base and will form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one full equivalent of the catalyst is required.

-

Solution: Ensure you are using at least 1.0 to 1.1 equivalents of the Lewis acid. If the reaction has stalled, a second, small addition of the catalyst might restart it, but this risks promoting side reactions.

-

-

Possible Cause 2: The Reaction Temperature is Too Low. While low temperatures are critical during the initial addition to control the exothermic reaction and prevent degradation, the reaction may require more thermal energy to proceed to completion.

-

Solution: After the controlled, low-temperature addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[2] Monitor the progress by TLC to determine the optimal reaction time.

-

Visualization: Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

Sources

Technical Support Center: Stability of 2-Bromo-5-(4-fluorobenzoyl)furan

This is a technical support guide designed for researchers and process chemists working with 2-Bromo-5-(4-fluorobenzoyl)furan .

Subject: Stability Profile & Troubleshooting in Acidic Media Compound ID: 2-Bromo-5-(4-fluorobenzoyl)furan Application: Intermediate for LFA-1 antagonists (e.g., Lifitegrast analogs) and anti-inflammatory agents.

Executive Stability Summary

Current Status: ✅ Conditionally Stable

Unlike simple alkyl furans (e.g., 2-methylfuran) which undergo rapid ring-opening (hydrolysis) in aqueous acid, 2-Bromo-5-(4-fluorobenzoyl)furan exhibits significantly enhanced stability in acidic media. This resistance is driven by the strong electron-withdrawing nature of the 4-fluorobenzoyl group, which deactivates the furan ring against electrophilic attack (protonation) at the

Stability Thresholds

| Condition | Stability Rating | Observation/Risk |

| Dilute Mineral Acid (0.1–2 M HCl/H₂SO₄) @ RT | High | Stable. Suitable for quench/workup. |

| Conc. HCl / HBr @ RT | Moderate | Risk of halogen exchange (Br |

| Aqueous Acid @ Reflux (>80°C) | Low | Critical Risk: Acid-catalyzed hydrolysis (Ring Opening) to 1,4-dicarbonyls. |

| Lewis Acids (AlCl₃, BF₃·OEt₂) in Anhydrous DCM | High | Stable. Compatible with Friedel-Crafts conditions. |

| Acetic Acid / TFA | High | Stable solvent systems for purification. |

Mechanistic Insight: Why is it stable?

To troubleshoot effectively, you must understand the competition between two protonation sites.

-

Site A (Carbonyl Oxygen): The ketone oxygen is the most basic site. Protonation here is reversible and does not destroy the molecule. In fact, it further deactivates the ring, protecting it from decomposition.

-

Site B (Furan Ring

-Carbon): In electron-rich furans, a proton attacks the C2/C5 position, leading to a cation that traps water and opens the ring (Paal-Knorr reverse).-

Protective Effect: In your molecule, the 4-fluorobenzoyl group withdraws electron density from the ring. This raises the activation energy for protonation at the ring carbons, effectively "shutting down" the hydrolysis pathway under mild conditions.

-

Visualization: Competitive Protonation Pathways

Caption: The electron-withdrawing benzoyl group favors reversible carbonyl protonation (Green path) over the destructive ring protonation (Red path) typical of alkyl furans.

Troubleshooting Guide

Issue 1: "My compound disappeared during acidic workup."

Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening). Context: This usually happens if you boil the compound in aqueous acid or leave it in strong acid for days. Immediate Action:

-

Check the NMR for a loss of furan protons (typically

6.5–7.5 ppm) and appearance of broad aliphatic signals (succinaldehyde derivatives). -

Corrective Protocol: Perform acid quenches (e.g., of Friedel-Crafts reactions) at 0°C . Do not heat the biphasic quench mixture. Extract immediately into an organic solvent (DCM or EtOAc) and wash with NaHCO₃ to remove residual acid.

Issue 2: "I see a new impurity spot (~5-10%) with a similar Rf."

Diagnosis: Halogen Exchange (Finkelstein-type).

Context: Using concentrated HCl or heating with chloride salts.

Mechanism: The C2-Bromine is on an aromatic ring, but the ring is electron-deficient. Under forcing acidic conditions with high [Cl⁻], nucleophilic aromatic substitution (

-

Switch from HCl to H₂SO₄ or H₃PO₄ for acidification, as sulfate/phosphate are non-nucleophilic anions.

-

Avoid heating with halide salts.

Issue 3: "The product turned into a black tar/resin."

Diagnosis: Polymerization (Humins formation). Context: High concentration of substrate in strong mineral acid without organic co-solvent. Explanation: Even if the ring doesn't fully hydrolyze, transient furan cations can polymerize. Corrective Protocol: Ensure the compound is dissolved in a stable organic solvent (DCM, Toluene) before contacting the acid phase. Create a biphasic system to limit the exposure of the furan to the aqueous acid.

Standard Operating Procedures (SOPs)

Protocol A: Safe Acidic Quench (Post-Friedel-Crafts)

Use this when generating the compound from 2-bromofuran and 4-fluorobenzoyl chloride.

-

Cool: Chill the reaction mixture (AlCl₃ complex) to 0–5°C.

-

Prepare Quench: Prepare a 1M HCl solution saturated with NaCl (brine) and cool to 0°C. Note: The brine helps separate the layers and reduces the solubility of the furan in the acid phase.

-

Addition: Slowly pour the reaction mixture into the quench solution with vigorous stirring. Maintain internal temp <20°C.

-

Separation: Immediately separate the organic layer.

-

Wash: Wash the organic layer 2x with water and 1x with sat. NaHCO₃ (to pH 7–8).

-

Dry: Dry over MgSO₄ (avoid acidic clays).

Protocol B: Stability Test (Quality Control)

Use this to verify if your specific batch can withstand upcoming reaction conditions.

-

Dissolve 10 mg of compound in 0.5 mL solvent (e.g., THF or MeOH).

-

Add 0.1 mL of the target acid (e.g., 1M HCl).

-

Monitor by TLC/HPLC at t=0, 1h, and 24h.

-

Pass Criteria: >98% recovery of parent peak; no emergence of baseline spots (ring-opened polymers).

Frequently Asked Questions (FAQs)

Q: Can I use HBr/Acetic Acid to deprotect another group on this molecule? A: Proceed with caution. While the furan ring is deactivated, HBr is a strong nucleophile and a reducing agent. Prolonged exposure might lead to debromination (reduction) or halogen scrambling. Use TFA (Trifluoroacetic acid) instead if possible; the furan ring is stable in TFA at room temperature.

Q: Why is my compound yellow/green? A: Pure 2-Bromo-5-(4-fluorobenzoyl)furan should be an off-white to pale yellow solid. A distinct green color often indicates the formation of "Ehrlich-positive" impurities (furan oligomers) formed by trace acid degradation. Recrystallize from Ethanol/Water or purify via silica plug (neutralized with 1% Et₃N).

Q: Is this compound light sensitive? A: Yes, halofurans can undergo photolytic debromination. Store in amber vials. Acidic conditions can accelerate photodegradation.

References

-

General Acid Stability of Electron-Deficient Furans

- Source: Marullo, S. et al. "Heterogeneous Acid-Catalyzed Hydrolysis of Furans." ACS Sustainable Chem. Eng. (2020).

- Relevance: Establishes that electron-withdrawing groups (carbonyls) significantly retard the rate of furan ring opening compared to alkyl furans.

-

Link:

-

Synthesis of Halogen

-

Source: Obushak, N. D. et al. "Reaction of substituted furan-2-carboxaldehydes... with hippuric acid."[1] Molecules (2006).[2]

- Relevance: Demonstrates the survival of 5-(2-bromophenyl)furan derivatives in concentrated HCl/Water during diazonium coupling, confirming high stability of this structural motif in mineral acids.

-

Link:

-

-

Lifitegrast Intermedi

- Source: "Lifitegrast: First Global Approval." Drugs (2016).

- Relevance: Provides context on the structural analogs (benzofurans)

-

Link:

-

Furan Ring Opening Mechanisms

Sources

Optimizing reaction temperature for furan benzoylation

Technical Support Center: Furan Benzoylation

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for optimizing furan benzoylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this foundational reaction. The Friedel-Crafts benzoylation of furan is a powerful tool for creating key intermediates, but the furan ring's inherent sensitivity presents unique challenges. Temperature is not just a parameter; it is the primary lever for controlling the delicate balance between reactivity and stability. This document provides in-depth, experience-based answers to common issues, empowering you to troubleshoot effectively and achieve optimal, repeatable results.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the benzoylation of furan?

A1: Temperature control is paramount due to the high reactivity and acid sensitivity of the furan ring.[1][2] Furan is an electron-rich heterocycle, making it highly nucleophilic and prone to electrophilic substitution. However, under the strongly acidic conditions of a typical Friedel-Crafts reaction, the same electron density makes the ring susceptible to protonation. At elevated temperatures, this protonation can initiate irreversible side reactions like ring-opening and, most commonly, polymerization, leading to the formation of intractable black tars and dramatically reducing the yield of the desired product.[3][4] Therefore, precise temperature management is the key to maximizing the rate of the desired benzoylation while suppressing the rates of these destructive side pathways.

Q2: What is a good starting temperature for optimizing furan benzoylation?

A2: A conservative and highly recommended starting point is 0 °C. Many successful furan acylations are even performed at temperatures as low as -78 °C, especially when using highly reactive reagents or strong Lewis acids.[3] Starting at 0 °C provides a robust baseline. If no reaction is observed after a reasonable time, the temperature can be cautiously and incrementally increased. This approach minimizes the initial risk of runaway polymerization.

Q3: How does the choice of Lewis acid catalyst influence the optimal reaction temperature?

A3: The strength of the Lewis acid is inversely related to the optimal reaction temperature.

-

Strong Lewis Acids (e.g., AlCl₃): These are often too harsh for furan and can induce polymerization even at low temperatures.[4][5] If their use is unavoidable, the reaction must be conducted at very low temperatures (e.g., -78 °C) with slow, controlled addition of the catalyst.

-

Milder Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, ZnCl₂): These are strongly preferred for furan chemistry.[3][4] They are less aggressive, reducing the risk of polymerization and allowing the reaction to be run at more moderate, yet still controlled, temperatures such as 0 °C to room temperature, depending on the specific substrates. Boron trifluoride etherate (BF₃·OEt₂) is a particularly effective and commonly used catalyst for this purpose.[5][6]

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction turned into a dark, insoluble black tar. What happened and how can I fix it?

A4: This is the most classic symptom of furan polymerization.[1][3] The combination of a strong acid catalyst and/or excessive heat has caused the furan ring to degrade and form polymeric byproducts. Furan is notoriously unstable in the presence of strong acids.[5]

Causality: High local concentrations of the Lewis acid or elevated temperatures provide enough activation energy to protonate the furan ring, which initiates a cationic polymerization cascade.

Solutions:

-

Drastically Lower the Temperature: Immediately attempt the reaction at a lower temperature. If you were at room temperature, go to 0 °C. If you were at 0 °C, try -40 °C or -78 °C (dry ice/acetone bath).[3]

-

Switch to a Milder Lewis Acid: If using AlCl₃, switch to BF₃·OEt₂, ZnCl₂, or SnCl₄. These catalysts are less aggressive and significantly reduce the propensity for polymerization.[4]

-

Control Reagent Addition: Add the Lewis acid catalyst dropwise to a cooled, stirring solution of furan and benzoyl chloride. This prevents localized "hot spots" of high acid concentration that can trigger polymerization.

Q5: My reaction is clean, but the conversion is very low or there is no reaction at all. What should I do?

A5: This indicates that the reaction conditions are too mild; there is insufficient thermal energy to overcome the activation barrier for the reaction.

Causality: While low temperatures are crucial to prevent polymerization, they also slow down the desired benzoylation reaction. If the temperature is too low for the chosen catalyst, the reaction rate may be negligible.

Solutions:

-

Incrementally Increase Temperature: Cautiously raise the temperature in small increments (e.g., from 0 °C to 10 °C, then to 20 °C) while carefully monitoring the reaction by TLC or GC for both product formation and the first signs of discoloration that might indicate byproduct formation.

-

Increase Reaction Time: Before increasing temperature, consider extending the reaction time. Some acylations with mild catalysts are simply slow and may require several hours to reach completion at low temperatures.

-

Increase Catalyst Loading: A modest increase in the amount of a mild Lewis acid can sometimes improve the reaction rate without necessitating a significant temperature increase. Be cautious, as this can also increase the risk of side reactions.

Q6: I'm getting a mixture of 2-benzoylfuran and 3-benzoylfuran. How can I improve the regioselectivity?

A6: Friedel-Crafts acylation of furan has a strong electronic preference for substitution at the 2-position (the alpha position).[3] This is because the cationic intermediate formed by electrophilic attack at C2 is significantly more stabilized by resonance involving the ring oxygen than the intermediate formed by attack at C3. Formation of the 3-isomer is generally a minor pathway.

Causality: While electronically disfavored, higher reaction temperatures can provide enough energy to overcome the higher activation barrier leading to the 3-substituted product, thus decreasing the selectivity.

Solutions:

-

Lower the Reaction Temperature: This is the most effective solution. Running the reaction at the lowest feasible temperature will favor the kinetic product, which is the 2-benzoylfuran, as the reaction will proceed preferentially through the lowest energy transition state.

-

Evaluate Your Catalyst: The choice of Lewis acid can influence regioselectivity.[3] Experimenting with different mild Lewis acids may reveal one that provides superior selectivity for your specific substrate combination.

Visualizing the Process

The Benzoylation Mechanism

The following diagram illustrates the accepted mechanism for the Friedel-Crafts benzoylation of furan. The key is the superior resonance stabilization of the intermediate formed from attack at the 2-position, explaining the reaction's inherent regioselectivity.

Caption: Furan benzoylation proceeds via formation of an acylium ion, electrophilic attack at the C2 position, and subsequent deprotonation to restore aromaticity.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues encountered during the optimization process.

Caption: A decision-making flowchart for troubleshooting common problems in furan benzoylation based on initial experimental observations.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature.

Objective: To identify the temperature that maximizes the yield of 2-benzoylfuran while minimizing byproduct formation.

Materials:

-

Furan (freshly distilled)

-

Benzoyl chloride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, inert gas (N₂ or Ar) supply, and low-temperature thermometer.

Procedure:

-

Reaction Setup: Assemble a flame-dried three-neck flask under an inert atmosphere. Equip it with a magnetic stir bar, a dropping funnel, and a septum for the thermometer and inert gas inlet.

-

Initial Cooldown: Charge the flask with furan (1.0 eq) and anhydrous solvent. Cool the flask to the starting temperature of the study (e.g., -10 °C) using an appropriate cooling bath.

-

Reagent Addition: Add benzoyl chloride (1.05 eq) to the cooled furan solution.

-

Catalyst Addition: Slowly, add BF₃·OEt₂ (0.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Maintain the reaction at the set temperature. Withdraw small aliquots at regular intervals (e.g., every 30 minutes) and quench them in a vial containing wet ether and a small amount of saturated NaHCO₃. Analyze the organic layer by TLC or GC-MS to monitor the consumption of furan and the formation of the product.

-

Workup: Once the reaction has reached completion (or after a set time, e.g., 4 hours), quench the entire reaction by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extraction & Analysis: Extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Determine the crude yield and purity.

-

Repeat: Repeat steps 2-7 at different temperatures (e.g., 0 °C, 10 °C, and 20 °C) to build a dataset for comparison.

Data Interpretation

Summarize your findings in a table to clearly identify the optimal conditions.

Table 1: Hypothetical Results of a Temperature Optimization Study

| Entry | Temperature (°C) | Time (h) | Furan Conversion (%) | Yield of 2-Benzoylfuran (%) | Observations |

| 1 | -10 | 4 | 65 | 62 | Clean reaction, slow conversion |

| 2 | 0 | 4 | 95 | 91 | Clean reaction, good conversion |

| 3 | 10 | 2 | >99 | 85 | Slight yellowing of mixture |

| 4 | 20 | 1 | >99 | 72 | Significant darkening, tar spots |

Analysis: Based on the hypothetical data in Table 1, 0 °C represents the optimal temperature. At -10 °C, the reaction is too slow. At 10 °C and 20 °C, side reactions (indicated by discoloration and lower yields) become significant, even though the starting material is consumed faster. This demonstrates the critical temperature window for achieving high yield and purity.

References

- Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746.

-

Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]

-

Quora. (2016). Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction? Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Retrieved from [Link]

- Google Patents. (1950). US2515123A - Acylation of furan.

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US2515123A - Acylation of furan - Google Patents [patents.google.com]

Technical Support Center: Purification Strategies for Reactions Involving 4-Fluorobenzoyl Chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-fluorobenzoyl chloride. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted 4-fluorobenzoyl chloride and its byproducts from crude reaction mixtures. Our focus is on providing not just protocols, but the scientific rationale behind each step to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 4-fluorobenzoyl chloride from my reaction?

Unreacted 4-fluorobenzoyl chloride is a highly reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of unwanted side products, complicating purification and reducing the overall yield and purity of your target molecule. Furthermore, its corrosive and moisture-sensitive nature makes its removal essential for the stability and integrity of the final product.[1][2]

Q2: What are the primary byproducts I should be concerned about when using 4-fluorobenzoyl chloride?

The most common byproduct is 4-fluorobenzoic acid, which is formed upon hydrolysis of 4-fluorobenzoyl chloride by adventitious moisture or during an aqueous workup.[2][3] This acidic impurity can often be carried through the purification process and may require specific extraction techniques to remove.

Q3: I've quenched my reaction with water and now have an emulsion that won't separate. What should I do?

Emulsion formation is a common issue, particularly in the workup of Friedel-Crafts acylation reactions, due to the presence of finely dispersed aluminum salts. To address this, you can try the following:

-

Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

-

Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl the separatory funnel.

-

Filtration: Filter the entire mixture through a pad of Celite® to remove the fine particulates that may be stabilizing the emulsion.

-

Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

To prevent emulsions, consider quenching the reaction mixture with a 3M HCl solution and gently heating for a short period to help dissolve the aluminum salts.[4][5]

Q4: Can I use a non-aqueous workup to avoid hydrolysis of my product?

Yes, a non-aqueous workup can be employed, especially if your target molecule is sensitive to water. One approach involves the use of scavenger resins, which covalently bind to the excess acyl chloride, allowing for its removal by simple filtration. This method avoids the introduction of water altogether.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted 4-fluorobenzoyl chloride.

Method 1: Aqueous Workup (Quenching)

This is the most common and straightforward method for removing excess acyl chlorides. The choice of quenching agent can be tailored to the specific needs of your reaction.

Core Principle: 4-fluorobenzoyl chloride reacts readily with nucleophiles. An aqueous workup intentionally hydrolyzes the unreacted acyl chloride to the more easily removable 4-fluorobenzoic acid.

This is a widely used method that neutralizes the HCl byproduct and hydrolyzes the excess acyl chloride.

-

Cool the Reaction Mixture: Before quenching, cool your reaction mixture in an ice bath to control the exothermicity of the reaction.

-

Slow Addition: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with vigorous stirring. Be cautious as this will generate carbon dioxide gas, leading to effervescence.

-

Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

-

Extraction: Extract the aqueous layer with your organic solvent of choice (e.g., ethyl acetate, dichloromethane) two to three times to recover any dissolved product.

-

Combine and Dry: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If 4-fluorobenzoic acid is present in your organic layer, it can be removed with a basic wash.

-

Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether).

-

Basic Extraction: Wash the organic solution with a 5% aqueous sodium hydroxide (NaOH) solution. The 4-fluorobenzoic acid will be deprotonated to form sodium 4-fluorobenzoate, which is soluble in the aqueous layer.[6][7]

-

Separate Layers: Separate the aqueous layer.

-

Wash and Dry: Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.

Diagram 1: Aqueous Workup Workflow

Caption: Workflow for removing unreacted 4-fluorobenzoyl chloride via aqueous workup.

Method 2: Scavenger Resins (Non-Aqueous Workup)

Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for their removal by simple filtration. This is an excellent method for reactions where water must be avoided.

Core Principle: The unreacted acyl chloride is covalently bound to a solid support, rendering it insoluble in the reaction mixture.

-

Select Resin: Choose an aminomethylated polystyrene resin with an appropriate loading capacity.

-

Add Resin: Once your primary reaction is complete, add 2-4 equivalents of the aminomethylated polystyrene resin to the reaction mixture.

-

Stir: Stir the mixture at room temperature. The reaction time will depend on the concentration of the excess acyl chloride, but typically ranges from 1 to 12 hours.

-

Monitor: Monitor the disappearance of the 4-fluorobenzoyl chloride by a suitable analytical method (e.g., TLC, LC-MS).

-

Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

-

Wash and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain your crude product.

Tris(2-aminoethyl)amine resin is a highly effective scavenger for acyl chlorides due to its multiple nucleophilic amino groups.[8]

-

Select Resin: Use a commercially available tris(2-aminoethyl)amine resin.

-

Add Resin: Add 2-3 equivalents of the resin to the completed reaction mixture.

-

Stir: Stir at room temperature for 2 to 16 hours.

-

Filter and Concentrate: Filter off the resin, wash with the reaction solvent, and concentrate the combined filtrate to yield the purified product.

Diagram 2: Scavenger Resin Workflow

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scielo.br [scielo.br]

- 5. reddit.com [reddit.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Validation & Comparative

Spectroscopic Characterization of 2-Bromo-5-(4-fluorobenzoyl)furan: A Comparative IR Analysis

This guide provides an in-depth spectroscopic analysis of 2-Bromo-5-(4-fluorobenzoyl)furan , focusing on its diagnostic infrared (IR) carbonyl signature. It is designed for researchers requiring precise structural verification during drug development or intermediate synthesis.

Executive Summary & Significance

2-Bromo-5-(4-fluorobenzoyl)furan is a pharmacologically significant scaffold, often serving as a precursor for anti-tubercular, anti-inflammatory, and kinase-inhibiting agents. Its structural integrity hinges on the 2,5-disubstituted furan core.

The carbonyl (C=O) stretching vibration is the most critical diagnostic handle for this molecule. Unlike simple aliphatic ketones (~1715 cm⁻¹), this system is highly conjugated.[1] The interplay between the electron-rich furan ring, the electron-withdrawing bromine, and the para-fluoro substituted benzene ring creates a unique spectral fingerprint.

Key Diagnostic Value:

-

Target Frequency Range: 1650 – 1665 cm⁻¹

-

Primary Differentiator: The 5-bromo substituent shifts the frequency upward relative to the unbrominated analog due to inductive electron withdrawal, distinguishing it from the starting material 2-(4-fluorobenzoyl)furan.

Theoretical Framework: Electronic Determinants

To accurately interpret the IR spectrum, one must understand the "Push-Pull" electronic environment affecting the carbonyl bond order.

The Resonance-Inductive Conflict

The carbonyl stretching frequency (

-

Conjugation (Lowering Effect): The furan ring is a strong electron donor via resonance. It pumps electron density into the carbonyl antibonding orbital, increasing single-bond character and lowering the frequency (typically to ~1640 cm⁻¹ for 2-benzoylfuran).

-

5-Bromo Substituent (Raising Effect): Bromine is electronegative. Through the inductive effect (-I), it withdraws electron density from the furan ring. This hinders the furan's ability to donate to the carbonyl, restoring some double-bond character and raising the frequency.

-

4-Fluoro Substituent (Fine-Tuning): The fluorine atom on the benzoyl ring exerts a strong inductive withdrawal (-I) but a weaker resonance donation (+R). The net effect is usually a slight increase in frequency compared to a non-fluorinated analog.

Visualization of Electronic Effects

Figure 1: Interplay of substituent effects on the carbonyl bond order and resulting IR frequency.[2]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its structural analogs and precursors. This data allows for rapid identification of the product and detection of common impurities.

| Compound | Structure Description | Characteristic C=O[1][3][4][5][6][7][8] Peak (cm⁻¹) | Spectral Logic |

| Target Product | 2-Bromo-5-(4-fluorobenzoyl)furan | 1650 – 1665 | Balanced State: Br withdrawal offsets furan donation; F adds slight inductive shift. |

| Alternative 1 | 2-(4-Fluorobenzoyl)furan | 1635 – 1645 | Lower: Stronger resonance donation from unhindered furan ring reduces bond order. |

| Alternative 2 | 2-Benzoylfuran | 1630 – 1640 | Lowest: Maximum conjugation; no electron-withdrawing groups to stiffen the bond. |

| Precursor A | 4-Fluorobenzoyl chloride | ~1770 – 1785 | Very High: Acid chloride.[1] Distinctive shift; presence indicates unreacted starting material. |

| Precursor B | 2-Bromo-5-furoic acid | ~1680 – 1700 | High: Carboxylic acid dimer (broad). Distinguishable by broad O-H stretch (~3000 cm⁻¹). |

Interpretation Guide

-

If peak is < 1645 cm⁻¹: Incomplete bromination (presence of Alternative 1).

-

If peak is > 1700 cm⁻¹: Check for unreacted acid chloride or carboxylic acid impurities.[9]